N-(3-cyanothiophen-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-cyanothiophen-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide is a useful research compound. Its molecular formula is C18H12FN3O3S2 and its molecular weight is 401.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial Applications
A theoretical investigation of some antimalarial sulfonamides, including derivatives similar to N-(3-cyanothiophen-2-yl)-3-[(4-fluorophenyl)sulfonylamino]benzamide, utilized computational calculations and molecular docking studies. These compounds exhibited potent antimalarial activity characterized by low cytotoxicity and promising ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, highlighting their potential as COVID-19 therapeutics as well (Fahim & Ismael, 2021).
Anticancer Applications
Naphthoquinone derivatives containing a phenylaminosulfanyl moiety have been synthesized and shown potent cytotoxic activity against various human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). These compounds, structurally related to N-(3-cyanothiophen-2-yl)-3-[(4-fluorophenyl)sulfonylamino]benzamide, demonstrated significant anticancer potential with low toxicity in normal human kidney HEK293 cells (Ravichandiran et al., 2019).
Cardiac Electrophysiological Activity
Research into N-substituted-4-(1H-imidazol-1-yl)benzamides and benzene-sulfonamides has unveiled compounds with selective class III electrophysiological activity. These molecules, analogous to the mentioned benzamide compound, have demonstrated efficacy comparable to known selective class III agents, offering a new avenue for the development of therapeutics addressing arrhythmias (Morgan et al., 1990).
Antipathogenic Activity
A study on new thiourea derivatives, including acylthioureas and N-(aryl-carbamothioyl)benzamides, highlighted their significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings underscore the potential of sulfonamide derivatives in the development of novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Fluoride Ion Sensing
Research into N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives has revealed their utility in the colorimetric sensing of fluoride ions. Specifically, a derivative with a 3,5-dinitrophenyl group demonstrated a significant color transition in response to fluoride ions, indicating the potential of such compounds in environmental monitoring and health applications (Younes et al., 2020).
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-3-[(4-fluorophenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O3S2/c19-14-4-6-16(7-5-14)27(24,25)22-15-3-1-2-12(10-15)17(23)21-18-13(11-20)8-9-26-18/h1-10,22H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSCPGINABARHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=C(C=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.